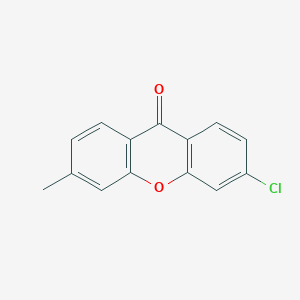

3-chloro-6-methyl-9H-xanthen-9-one

Description

Properties

IUPAC Name |

3-chloro-6-methylxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c1-8-2-4-10-12(6-8)17-13-7-9(15)3-5-11(13)14(10)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGSVUCXQHLCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthone derivatives, including 3-chloro-6-methyl-9H-xanthen-9-one, can be achieved through several methods. One common approach involves the classical condensation of a salicylic acid with a phenol derivative . Another method includes the reaction of an aryl aldehyde with a phenol derivative . Additionally, the use of salicylaldehyde with 1,2-dihaloarenes or an o-haloarenecarboxylic acid with arynes has been reported .

Industrial Production Methods

Industrial production of xanthone derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as ytterbium, palladium, ruthenium, and copper have been utilized in various synthetic strategies . Microwave heating has also been employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-9H-xanthen-9-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The chlorine atom at the third position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as the presence of catalysts, specific temperatures, and solvents are crucial for the success of these reactions .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized xanthone derivatives, while substitution reactions can produce various substituted xanthone compounds .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent due to its pharmacological activities.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and modulate cellular processes . For example, it may inhibit the release of histamine and leukotrienes from white blood cells, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Xanthone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of xanthones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparative Overview of Xanthone Derivatives

Key Insights from Substituent Analysis

Halogen vs. This may enhance interactions with biological targets, as seen in halogenated analogs like 6-chloro-2-methoxy-xanthenone, which is listed in the NSC database (NSC 376357) for cytotoxic screening . Fluorine substitution (e.g., 3-fluoro-6-methoxy-xanthenone) reduces molecular weight and alters electronic properties due to its smaller atomic radius and higher electronegativity .

Methoxy vs.

Multi-Substituted Derivatives: Compounds like 2,5-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-xanthenone demonstrate how increased substitution complexity (Cl, OH, OCH₃, CH₃) can lead to higher molecular weights and varied solubility profiles, though biological data remain scarce.

Biological Activity

3-Chloro-6-methyl-9H-xanthen-9-one is a synthetic derivative of xanthone, a class of compounds known for their diverse biological activities. This compound has garnered attention in recent years due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound (CAS No. 155726-21-9) possesses a unique structure that contributes to its biological activities. As a xanthone derivative, it can undergo various chemical reactions, including oxidation and substitution, which may enhance its pharmacological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| E. faecalis | 0.8 |

| S. aureus | 0.5 |

| E. coli | 1.0 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast and colon cancer models. The compound's IC50 values indicate effective concentration levels for inducing apoptosis in cancer cells .

| Cancer Cell Line | IC50 (µg/ml) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| CACO2 (Colon) | 31.78 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism, which may lead to reduced cell viability in pathogens and cancer cells.

- Cellular Signaling Modulation : It modulates various signaling pathways associated with cell growth and apoptosis, particularly affecting the JAK-STAT pathway .

Study on Antimicrobial Activity

In a recent study, various xanthone derivatives were synthesized and tested for their antibacterial properties. Among these, this compound exhibited superior activity against resistant bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Study on Anticancer Effects

Another investigation focused on the anticancer effects of this compound on HepG2 liver cancer cells. The results showed significant induction of apoptosis and cell cycle arrest at specific phases, reinforcing the therapeutic potential of xanthone derivatives in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-6-methyl-9H-xanthen-9-one, and how can reaction conditions be optimized?

The synthesis of xanthenone derivatives typically begins with acid-catalyzed cyclization of polyhydroxybenzophenones. For example, 3,6-dihydroxy-9H-xanthen-9-one is synthesized via cyclization of 2,2',4,4'-tetrahydroxybenzophenone, followed by alkylation and Grignard reactions to introduce substituents . Optimization involves controlling reaction temperature (80–120°C for cyclization), solvent polarity (e.g., ethanol or DMF), and stoichiometry of alkylating agents (e.g., methyl iodide). Post-synthetic chlorination using POCl₃ or SOCl₂ at reflux conditions (60–80°C) can introduce the chloro substituent. Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Chlorine substituents induce deshielding in adjacent carbons .

- FT-IR : Confirm carbonyl (C=O stretch ~1650 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₁ClO₂ at m/z 254.04) . Contradictions arise from solvent effects or impurities; cross-validate with X-ray crystallography (see Advanced Questions ) or 2D NMR (COSY, HSQC) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine powders or vapors .

- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with water for 15 minutes. Seek medical attention if irritation persists .

- Storage : Keep in airtight containers away from light and oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing arrangements. Use SHELX programs (e.g., SHELXL for refinement) to model the structure, ensuring R-factor < 0.05 for high confidence . Challenges include crystal twinning or weak diffraction; address these by optimizing crystallization solvents (e.g., methanol/water mixtures) and cryoprotection (liquid N₂ cooling) . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots and analyze hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Q. What strategies mitigate data contradictions between experimental and computational spectral predictions?

Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental NMR shifts using gauge-invariant atomic orbital (GIAO) methods .

- Solvent Modeling : Incorporate polarizable continuum models (PCM) for solvents like DMSO or CDCl₃ .

- Dynamic Effects : Perform variable-temperature NMR to detect rotameric equilibria or aggregation .

Q. How can hydrogen-bonding patterns influence the photochemical reactivity of this compound?

Hydrogen bonds (e.g., O–H⋯O or C–H⋯Cl) stabilize excited states, altering UV-Vis absorption and fluorescence. Use graph set analysis (e.g., Etter’s rules) to classify motifs like R₂²(8) rings . Experimental validation via time-resolved spectroscopy (e.g., femtosecond transient absorption) quantifies excited-state lifetimes. For example, intramolecular H-bonding may reduce non-radiative decay, enhancing quantum yield .

Q. What methodologies address challenges in synthesizing derivatives of this compound for structure-activity studies?

- Regioselective Functionalization : Use directed ortho-metalation (DoM) with LDA/TMP bases to introduce substituents at specific positions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst) modifies the xanthene core .

- Redox Cycling : Stepwise oxidation/reduction (e.g., NaBH₄ followed by DDQ) stabilizes reactive intermediates .

Methodological Notes

- Data Reproducibility : Always report solvent purity, instrument calibration details (e.g., NMR lock frequencies), and crystallographic refinement parameters (e.g., SHELXL weighting schemes) .

- Contingency Planning : For failed syntheses, troubleshoot via GC-MS analysis of reaction mixtures to identify incomplete chlorination or side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.